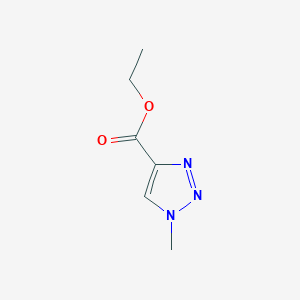

Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Overview

Description

Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound characterized by a 1,2,3-triazole core substituted with a methyl group at the 1-position and an ethyl carboxylate group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination polymers. Its structural features, including the electron-deficient triazole ring and ester functionality, enable diverse reactivity, such as participation in click chemistry, metal coordination, and nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through several methodsThis reaction typically requires a copper(I) catalyst and is carried out under mild conditions, often at room temperature .

Another method involves the esterification of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Amines, thiols

Major Products

Oxidation: Triazole N-oxides

Reduction: Corresponding alcohols

Substitution: Various substituted triazoles

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Antifungal Properties

Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential as an antimicrobial agent. Its structure allows it to interact with biological targets effectively, making it a candidate for developing new antibiotics and antifungal medications. Research indicates that triazole derivatives can inhibit the growth of various pathogenic microorganisms, contributing to the fight against infections .

Drug Development

This compound serves as a building block in the synthesis of more complex pharmaceutical molecules. Its derivatives have shown promise in treating conditions such as cancer and inflammation due to their ability to modulate biological pathways. The unique properties of triazoles facilitate the design of novel therapeutic agents with enhanced efficacy and reduced side effects.

Agricultural Applications

Fungicides

this compound is utilized in agricultural chemistry as a potent fungicide. It effectively controls a range of fungal diseases in crops, thereby enhancing agricultural productivity and yield. The compound's mode of action involves disrupting fungal cell wall synthesis, which is critical for the survival of pathogenic fungi .

Pesticides

In addition to fungicidal properties, triazole derivatives are being explored for their potential use as pesticides. Their ability to interact with specific biochemical pathways in pests can lead to effective pest management strategies without harming beneficial organisms .

Biochemical Research

Enzyme Inhibition Studies

Researchers use this compound as a biochemical probe to study enzyme activities and metabolic pathways. Its structural characteristics allow it to bind selectively to enzymes, providing insights into their mechanisms and potential therapeutic targets .

Metabolic Pathway Analysis

The compound is also employed in metabolic studies to understand how different biological systems respond to various stimuli. This application is crucial for drug discovery and development as it helps identify new targets for therapeutic intervention .

Material Science Applications

Synthesis of Novel Materials

In material science, this compound is being explored for its potential in creating materials with specific properties such as improved thermal stability and mechanical strength. These materials can be used in various industrial applications ranging from coatings to polymer production .

Nanotechnology

The compound's unique chemical structure makes it suitable for use in nanotechnology applications. It can serve as a ligand or stabilizing agent in the synthesis of nanoparticles, which are increasingly important in fields such as electronics and medicine.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Pharmaceuticals | Antimicrobial & Antifungal Agents | Effective against pathogenic microorganisms; potential for new drug development |

| Drug Development | Building block for complex pharmaceuticals; treats cancer and inflammation | |

| Agriculture | Fungicides | Controls fungal diseases; enhances crop yield |

| Pesticides | Targets specific biochemical pathways in pests | |

| Biochemistry | Enzyme Inhibition Studies | Probes enzyme activities; insights into metabolic pathways |

| Metabolic Pathway Analysis | Identifies new therapeutic targets | |

| Material Science | Synthesis of Novel Materials | Improves thermal stability and mechanical strength; used in coatings and polymers |

| Nanotechnology | Acts as a ligand or stabilizing agent in nanoparticle synthesis |

Case Study 1: Antifungal Efficacy

A study published in Journal of Agricultural Chemistry demonstrated that this compound exhibited significant antifungal activity against Fusarium species affecting wheat crops. The results indicated a reduction in disease severity by up to 70% when applied at optimal concentrations.

Case Study 2: Drug Development

Research conducted by Pharmaceutical Sciences highlighted the compound's role in synthesizing new derivatives with enhanced anticancer properties. The derivatives showed promising results in inhibiting tumor growth in vitro.

Case Study 3: Material Properties

An investigation into the use of this compound for developing high-performance polymers revealed improved mechanical properties compared to traditional materials. This study was published in Materials Science Journal.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

Aryl-Substituted Derivatives

Ethyl 1-Aryl-5-Phenyl-1H-1,2,3-Triazole-4-Carboxylates (e.g., 6a-c in ):

- Example : Ethyl 1-(3-fluorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate (6a) has a 3-fluorophenyl group at the 1-position.

- Properties : Higher molecular weights (e.g., C₁₇H₁₆N₄O for 6a vs. C₇H₉N₃O₂ for the methyl analogue) and altered electronic effects due to electron-withdrawing fluorine substituents.

- Synthesis : Achieved via DBU-mediated cyclization in chloroform, yielding 74% isolated product .

Alkyl-Substituted Derivatives

- Specifications: CAS 1353636-78-8, molecular formula C₈H₁₁N₃O₂ .

Functional Group Variations at the 4- and 5-Positions

Carboxylate vs. Carboxamide

Ethyl 5-Methyl-1-(p-Nitrophenyl)-1H-1,2,3-Triazole-4-Carboxylate ():

- Ethyl 1-Hydroxy-1H-1,2,3-Triazole-4-Carboxylate (): Structure: Hydroxyl group at the 1-position (CAS 137156-41-3) increases polarity and acidity (pKa ~8–10). Applications: Potential as a chelating agent or precursor for hydroxamic acids .

Formyl-Substituted Derivatives

Positional Isomerism Effects

- Ethyl 5-Methyl-1-(Pyridin-3-ylmethyl)-1H-1,2,3-Triazole-3-carboxylate (L1) vs. 4-carboxylate (L2) (): Structural Impact: L1 forms mononuclear Cd(II) complexes, while L2 generates coordination polymers due to differences in carboxylate group positioning. Thermal Stability: Both isomers are stable >200°C, making them candidates for luminescent materials .

Biological Activity

Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, characterization, and various biological properties, supported by data tables and research findings.

1. Synthesis and Characterization

This compound can be synthesized through several methods, often involving the reaction of appropriate azides with acetylenes or other reactive intermediates. The compound's structure has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the crystal structure analysis reveals significant intermolecular interactions that stabilize the compound, including hydrogen bonding and π–π stacking interactions .

2.1 Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole derivatives, including this compound. The compound exhibits broad-spectrum activity against various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate its potential as an antimicrobial agent in clinical settings .

2.2 Antiviral Activity

The antiviral potential of this compound has also been investigated. It has shown effectiveness against several viral strains, including influenza viruses. In a study assessing its virucidal activity:

| Virus Strain | Inhibition (%) |

|---|---|

| H3N2 | >90% |

| H1N1 | >85% |

The compound's mechanism appears to involve interference with viral replication processes .

2.3 Anticancer Activity

Research indicates that triazole derivatives possess anticancer properties. This compound has been tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 7.5 |

| A549 (Lung) | 10.0 |

These findings suggest that the compound may serve as a lead structure in the development of novel anticancer agents .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant bacterial strains. Results demonstrated a significant reduction in bacterial load, highlighting its potential for use in treating resistant infections.

Case Study 2: Antiviral Applications

A study involving chicken embryos showed that the compound effectively reduced viral infectivity by over 90% when administered at specific dosages. This suggests its potential application in veterinary medicine as an antiviral treatment .

4. Conclusion

This compound exhibits promising biological activities across multiple domains including antimicrobial, antiviral, and anticancer effects. Its diverse applications in medicinal chemistry and potential as a therapeutic agent warrant further investigation to fully elucidate its mechanisms of action and optimize its efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-mediated click chemistry. For example, methyl propiolate reacts with substituted azides in toluene under reflux with a catalytic system (e.g., Ru complexes like {(Tp)(PPh₃)₂Ru(N₃)}). Optimization involves adjusting equivalents (1:1.5 azide:alkyne), solvent choice, and reaction duration (e.g., 24 hours). Purification via silica gel chromatography (eluting with CH₂Cl₂ after removing impurities with ether) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

Key techniques include:

- NMR spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing 1,4- vs. 1,5-triazole isomers).

- HPLC : For purity assessment (>98% as per analytical standards) .

- Mass spectrometry (MS) : To verify molecular weight (e.g., m/z = 157.13 for C₅H₇N₃O₃) .

- IR spectroscopy : To identify functional groups like ester carbonyls (~1700 cm⁻¹).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Avoid ignition sources (P210) due to flammability risks .

- Use personal protective equipment (PPE) and ensure adequate ventilation.

- Follow protocols for spill containment and disposal via licensed waste management services .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional parameters. For example, triazole rings typically show N–N bond lengths of ~1.31–1.36 Å and C–N bonds of ~1.33–1.37 Å. Use SHELXL for refinement, employing restraints for anisotropic displacement parameters and handling disorder via PART commands. OLEX2 or WinGX can visualize and validate the final structure .

Q. What strategies address discrepancies between computational modeling and experimental data (e.g., bond lengths, angles)?

- Compare density functional theory (DFT)-optimized geometries with crystallographic data.

- Refine computational models using SHELXL’s weighting schemes and electron density maps to adjust for deviations >0.02 Å in bond lengths .

- Validate hydrogen-bonding networks using Mercury (CCDC) or PLATON.

Q. How can this compound be functionalized to develop fluorescent probes for metal ion detection?

- Derivatize the triazole ring with fluorophores (e.g., rhodamine B) via ester hydrolysis and coupling reactions.

- Validate sensing efficacy using UV-Vis and fluorescence spectroscopy. For Hg²⁺ detection, monitor emission quenching at ~580 nm upon binding. Confocal microscopy can confirm intracellular applicability .

Q. In crystallographic refinement using SHELXL, how should researchers handle anisotropic displacement parameters and disorder?

- Apply ISOR and DELU restraints to model thermal motion anisotropy.

- For disordered groups (e.g., rotating methyl or ethyl moieties), use PART instructions and free variables to split occupancy.

- Validate with R1 < 0.05 and wR2 < 0.10 for high-resolution data .

Q. What are common side products during synthesis, and how can they be separated?

- Regioisomers : 1,5-disubstituted triazoles may form alongside 1,4-isomers. Separate via gradient elution (hexane/ethyl acetate).

- Unreacted alkyne/azide : Remove using silica gel chromatography with non-polar solvents (e.g., ether) .

Q. Methodological Notes

Properties

IUPAC Name |

ethyl 1-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-11-6(10)5-4-9(2)8-7-5/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZHEQWQNVBOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611902 | |

| Record name | Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39039-48-0 | |

| Record name | Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.